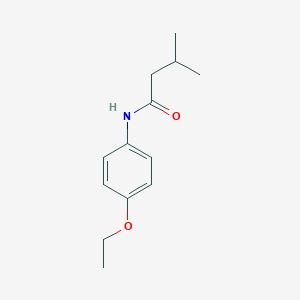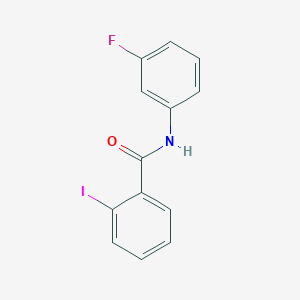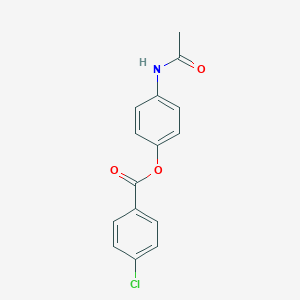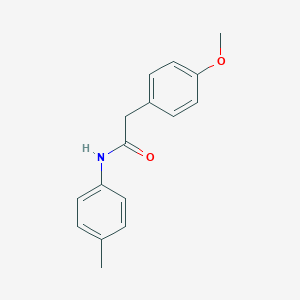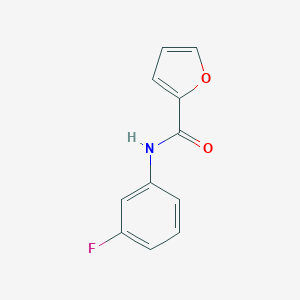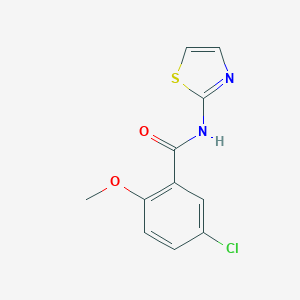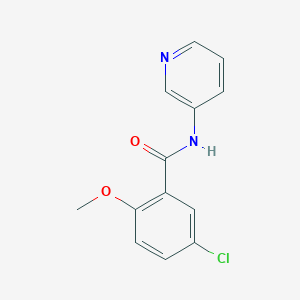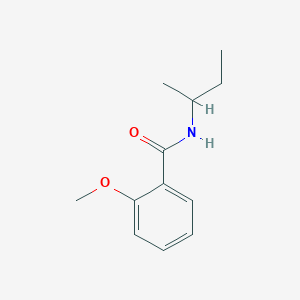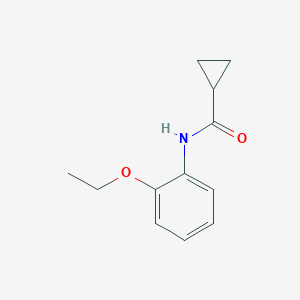![molecular formula C21H18O2 B291372 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291372.png)
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate, also known as EPC, is a chemical compound that belongs to the family of biphenyls. It is a white crystalline solid that is commonly used in scientific research due to its unique properties. EPC has been found to have various applications in the fields of chemistry, biology, and medicine. In
Mechanism of Action
The mechanism of action of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate is not fully understood. However, it has been found to interact with certain biological molecules such as proteins and lipids. 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to bind to the hydrophobic pockets of proteins and alter their conformation, leading to changes in their function. In addition, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to interact with lipid membranes and alter their properties.
Biochemical and Physiological Effects:
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has also been found to have antioxidant properties and protect against oxidative stress. In addition, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to have anti-inflammatory properties and reduce inflammation in certain conditions.
Advantages and Limitations for Lab Experiments
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate is also fluorescent, making it useful for imaging studies. However, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has low toxicity, which can limit its use in certain biological assays.
Future Directions
For the use of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate in scientific research include the development of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate-based fluorescent probes and the synthesis of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate derivatives with improved solubility and bioactivity.
Synthesis Methods
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate can be synthesized through various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 4-bromoethylbenzene with 4-carboxyphenylboronic acid in the presence of a palladium catalyst. The reaction results in the formation of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate as a white crystalline solid.
Scientific Research Applications
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to have various applications in scientific research. It is commonly used as a fluorescent probe for detecting and imaging biological molecules. 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate can also be used as a building block for the synthesis of other compounds. In addition, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(4-ethylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C21H18O2/c1-2-16-8-14-20(15-9-16)23-21(22)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-15H,2H2,1H3 |
InChI Key |
PHHXTZZSYYQZQZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





